molecular formula C12H15F3N2S B11988816 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 328038-79-5

1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B11988816
CAS No.: 328038-79-5
M. Wt: 276.32 g/mol
InChI Key: CKGKBGDOTXJTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea is an organic compound with the molecular formula C12H15F3N2S It is a thiourea derivative characterized by the presence of a tert-butyl group and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of tert-butyl isothiocyanate with 3-(trifluoromethyl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent like ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison: 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more reactive in certain chemical environments compared to its analogs without the trifluoromethyl group .

Properties

CAS No.

328038-79-5

Molecular Formula

C12H15F3N2S

Molecular Weight

276.32 g/mol

IUPAC Name

1-tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C12H15F3N2S/c1-11(2,3)17-10(18)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H2,16,17,18)

InChI Key

CKGKBGDOTXJTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CC(=C1)C(F)(F)F

solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.